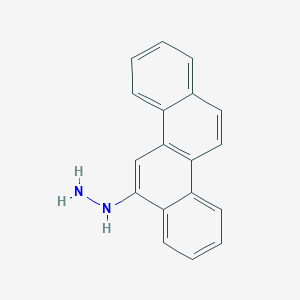

Chrysen-6-YL-hydrazine

Description

Contextualizing Polycyclic Aromatic Hydrocarbons (PAHs) and Nitrogen-Containing Derivatives in Advanced Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. mdpi.com Their planar structures and delocalized π-electron systems give rise to unique electronic and optical properties, making them fundamental components in materials science, particularly in the development of organic electronics. beilstein-journals.orgnih.gov PAHs are known for their stability and can be found in fossil fuels and as products of incomplete combustion. mdpi.comherts.ac.uk

The functionalization of PAHs, especially with nitrogen-containing groups, is a key strategy for modulating their properties. nih.gov The introduction of nitrogen atoms into the aromatic framework or as substituents can significantly alter the electronic structure, solubility, and intermolecular interactions of the parent PAH. nih.gov These modifications are crucial for developing advanced materials with specific functions, such as organic light-emitting diodes (OLEDs), organic photovoltaics, and chemical sensors. mdpi.comtandfonline.com Nitrogen-containing PAH derivatives are a focal point of research due to their potential to create novel materials with enhanced performance characteristics.

Significance of Hydrazine (B178648) Functionalities in Organic Synthesis and Materials Science

The hydrazine group (-NHNH2) is a versatile functional group in organic chemistry, known for its nucleophilicity and its role in the formation of a variety of important chemical structures. osi.lv Hydrazine and its derivatives are key reactants in the synthesis of heterocyclic compounds, such as pyrazoles and triazoles, which are prevalent in pharmaceuticals and agrochemicals. osi.lv The reactivity of the hydrazine moiety allows for the construction of complex molecular architectures through condensation reactions with carbonyl compounds, forming hydrazones. byjus.com

In materials science, the incorporation of hydrazine functionalities can impart specific properties to polymers and other materials. Hydrazides, formed from the reaction of hydrazines with carboxylic acid derivatives, can be used to create robust polymer structures. Furthermore, the redox properties of hydrazine and its derivatives make them useful in various applications, including as reducing agents and in the synthesis of energetic materials. The ability of hydrazine to act as a linker and a functional component makes it a valuable tool in the design of new materials.

Historical Development and Current Research Trajectories of Chrysenyl Compounds with Hydrazine Moieties

While specific historical documentation on Chrysen-6-YL-hydrazine is scarce, its conceptual development can be traced through the broader history of PAH chemistry and the synthesis of arylhydrazines. The synthesis of arylhydrazines from arylamines via diazotization and subsequent reduction is a well-established chemical transformation first reported in the late 19th century. byjus.comthieme-connect.de This classical method remains a primary route for accessing such compounds.

The logical precursor to this compound is 6-aminochrysene, a known derivative of chrysene (B1668918). nih.gov Research on 6-aminochrysene and other substituted chrysenes has been driven by their interesting biological activities and their potential as building blocks for larger, more complex aromatic structures. nih.gov

Current research trajectories for chrysenyl compounds with hydrazine moieties are largely focused on their potential in materials science. The combination of the large, rigid chrysene core with the reactive and polarizable hydrazine group suggests applications in:

Organic Electronics: The chrysene core provides a platform for charge transport, while the hydrazine group can be used to tune the energy levels and facilitate intermolecular interactions, which are crucial for applications in organic field-effect transistors (OFETs) and OLEDs. mdpi.comtandfonline.com

Supramolecular Chemistry: The hydrazine moiety can participate in hydrogen bonding and coordination chemistry, enabling the self-assembly of complex, ordered structures.

Sensing: The reactivity of the hydrazine group towards specific analytes could be exploited in the design of selective chemical sensors.

Overview of Research Methodologies and Thematic Areas Pertaining to this compound

The investigation of this compound and related compounds involves a multidisciplinary approach, combining synthetic organic chemistry with advanced analytical and computational techniques.

Synthesis and Characterization: The primary synthetic route to this compound is expected to proceed via the diazotization of 6-aminochrysene, followed by reduction of the resulting diazonium salt. thieme-connect.dewikipedia.orgiitk.ac.in Common reducing agents for this transformation include stannous chloride or sodium sulfite. thieme-connect.dewikipedia.org

Characterization of the synthesized compound would rely on a suite of spectroscopic and analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the molecular structure and confirm the presence of the hydrazine group and the chrysene backbone.

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and study the electronic transitions of the molecule. researchgate.netspectroscopyonline.com

Physicochemical Properties and Computational Studies: The study of this compound would involve the investigation of its key physicochemical properties, including its solubility, thermal stability, and electrochemical behavior (e.g., oxidation and reduction potentials). Computational methods, such as Density Functional Theory (DFT), would be employed to model the electronic structure, predict spectroscopic properties, and understand the structure-property relationships of the molecule. beilstein-journals.orgresearchgate.net

Thematic Research Areas:

Materials Science: Exploring the use of this compound as a building block for new organic semiconductors, fluorescent materials, and polymers. Research would focus on how the incorporation of this molecule affects the electronic and photophysical properties of the resulting materials. mdpi.comtandfonline.com

Organic Synthesis: Utilizing this compound as an intermediate in the synthesis of more complex, chrysene-containing heterocyclic systems and other functionalized PAHs. osi.lv

Coordination Chemistry: Investigating the ability of this compound to act as a ligand for metal ions, potentially leading to the formation of novel coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or magnetic properties.

Table 1: Key Research Methodologies for this compound

| Methodology | Purpose |

| Synthesis | |

| Diazotization of 6-aminochrysene | Formation of the corresponding diazonium salt. |

| Reduction of diazonium salt | Conversion to this compound. |

| Characterization | |

| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation. |

| Mass Spectrometry | Determination of molecular weight and formula. |

| IR and UV-Vis Spectroscopy | Functional group identification and electronic properties. |

| Property Evaluation | |

| Cyclic Voltammetry | Investigation of redox properties. |

| Thermal Analysis (TGA/DSC) | Assessment of thermal stability. |

| Photoluminescence Spectroscopy | Study of emission properties for potential applications in OLEDs. |

| Computational Modeling | |

| Density Functional Theory (DFT) | Prediction of electronic structure and properties. |

Structure

2D Structure

Properties

CAS No. |

887593-20-6 |

|---|---|

Molecular Formula |

C18H14N2 |

Molecular Weight |

258.3 |

IUPAC Name |

chrysen-6-ylhydrazine |

InChI |

InChI=1S/C18H14N2/c19-20-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11,20H,19H2 |

InChI Key |

UYWHHPOHPVKZSO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)NN |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)NN |

Origin of Product |

United States |

Synthetic Methodologies for Chrysen 6 Yl Hydrazine and Its Precursors

Strategies for the Preparation of Chrysenyl Scaffolds and Advanced Intermediates

The construction of the polycyclic aromatic hydrocarbon (PAH) framework of chrysene (B1668918) can be achieved through several modern synthetic techniques, each offering unique advantages in terms of regioselectivity and functional group tolerance.

Directed ortho-metalation (DoM) serves as a powerful tool for the regioselective functionalization of aromatic rings. In the context of chrysene synthesis, this strategy has been applied to chrysenyl N,N-diethyl-O-carbamates, which are derived from the corresponding chrysenols. nih.gov The carbamate (B1207046) group directs lithiation to the ortho position, allowing for the introduction of various electrophiles. For instance, using s-BuLi/TMEDA, specific chrysenyl derivatives can be obtained with high regioselectivity. nih.gov

Directed remote metalation (DreM) extends this concept, enabling functionalization at positions further away from the directing group. This approach is particularly useful for constructing fused ring systems. The process often involves the DoM of a substrate to prepare it for a subsequent cross-coupling reaction, which creates a biaryl intermediate. This intermediate can then undergo DreM to cyclize and form the extended aromatic structure. nih.govacs.org This combination of DoM, cross-coupling, and DreM has been effectively used to synthesize various polycyclic aromatic hydrocarbons, including phenacene-helicene hybrids starting from chrysenyl amides. nih.govunit.no

Table 1: Examples of Directed Metalation in Chrysene Synthesis

| Precursor | Directing Group | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Chrysenyl O-carbamate | N,N-diethyl-O-carbamate | s-BuLi/TMEDA, Electrophile | Ortho-substituted chrysenyl carbamate | nih.gov |

| Chrysenyl N,N-diethyl carboxamide | N,N-diethyl carboxamide | Lithium base, I₂ | Iodinated chrysenyl amide | nih.gov |

| Biaryl precursor | N,N-diethyl carboxamide | s-BuLi/TMEDA | Fused six- and seven-ring PAHs | acs.orgunit.no |

One of the most common and effective methods for synthesizing the chrysene core is through the photochemical oxidative cyclization of stilbene-type precursors, a process also known as the Mallory reaction. mdpi.com This reaction typically involves irradiating a solution of a substituted stilbenoid in the presence of an oxidizing agent, commonly iodine and air, to induce a 6π-electrocyclization followed by aromatization. mdpi.comresearchgate.net

This method allows for the preparation of specifically substituted chrysenes by choosing appropriately substituted stilbenoids. For example, 1-, 3-, and 6-methylchrysene (B138361) have been synthesized as single isomers with yields ranging from 82-88% using this approach. researchgate.net The starting stilbenoids are readily accessible via the Wittig reaction between a naphthyl Wittig salt and a substituted benzaldehyde. mdpi.comresearchgate.net The regioselectivity of the cyclization can be controlled by using blocking groups or by performing the reaction under eliminative conditions to direct the ring closure. mdpi.com

Table 2: Synthesis of Substituted Chrysenes via Photochemical Cyclization

| Stilbenoid Precursor | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-[2-(2-methoxyphenyl)-vinyl]-naphthalene | Irradiation, I₂, Toluene | 1-Methoxychrysene | 59% | researchgate.net |

| 1-[2-(4-methoxyphenyl)-vinyl]-naphthalene | Irradiation, I₂, Toluene | 3-Methoxychrysene | 42% | researchgate.net |

| Various methyl-substituted stilbenoids | Irradiation, I₂, O₂ | 1-, 3-, or 6-Methylchrysene | 82-88% | researchgate.net |

| Methoxy-substituted stilbenoid | Acidic, oxygen-free irradiation | 2-Methylchrysene | 72% | mdpi.comresearchgate.net |

Metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis and play a crucial role in building the biaryl precursors necessary for many chrysene syntheses. youtube.comyoutube.com Reactions such as the Suzuki-Miyaura (using organoboron reagents), Stille (organotin), and Negishi (organozinc) couplings are employed to form the key carbon-carbon bond that links the naphthalene (B1677914) and phenyl components of the eventual chrysene structure. nih.govyoutube.com

These reactions are also used to functionalize a pre-existing chrysene core. For instance, 4,10-dichlorochrysene, synthesized via a benzannulation reaction, can undergo palladium-catalyzed cross-coupling reactions to introduce a variety of substituents at these positions. nih.gov The reactivity of the C-Cl bonds in this twisted chrysene derivative makes it amenable to such transformations, providing access to derivatives not easily obtained by other means. nih.gov

Beyond the more common methods, other cyclization and annulation strategies have been developed for constructing the chrysene skeleton. A notable example is the one- or two-directional benzannulation of (ortho-allylaryl)trichloroacetates, known as the "BHQ" reaction. nih.govresearchgate.net This method provides a regiocontrolled route to functionalized chrysenes, such as 4,10-dichlorochrysene, starting from commercially available materials like 1,5-dihydroxynaphthalene. nih.gov

Additionally, intramolecular cycloaddition reactions have been explored for the synthesis of chrysene and its derivatives. acs.org These methods involve designing a precursor that can undergo an internal cyclization to form the polycyclic aromatic system. Another modern approach involves the palladium-catalyzed bicycloaromatization of o-(alkynyl)styrenes with alkynes, offering an economical pathway to various chrysene derivatives. acs.org

Formation of the Hydrazine (B178648) Linkage in Chrysen-6-YL-hydrazine

Once a suitable chrysene precursor is obtained, the final step is the introduction of the hydrazine group at the 6-position. The 6-position (part of the "K-region") is often reactive, making it a target for functionalization.

The direct synthesis of aryl hydrazines often involves the reaction of an appropriate precursor with a hydrazine source. A common and established method for forming a hydrazine linkage on an aromatic ring is through the reaction of a carbonyl compound (an aldehyde or ketone) with hydrazine hydrate (B1144303). researchgate.netlibretexts.org This condensation reaction proceeds via a hydrazone intermediate. libretexts.org For the synthesis of this compound, this would necessitate a precursor such as chrysen-6-one.

Another powerful method for preparing aryl hydrazines involves the reaction of a nitro-aromatic compound with hydrazine hydrate in a polar solvent like dimethylsulfoxide (DMSO). google.com This provides a direct, one-step synthesis that can be performed at ambient temperatures. Therefore, if 6-nitrochrysene (B1204248) were synthesized, it could potentially be converted to this compound using this method.

General reactions of α,β-unsaturated esters with hydrazine hydrate have also been studied, though these can lead to complex mixtures and cyclized products like pyrazolidinones depending on the reaction conditions. rsc.org The formation of hydrazones from aldehydes and hydrazides is a widely used, high-yield reaction, often catalyzed by a small amount of acid. researchgate.netnih.gov

Table 3: General Methods for Aryl Hydrazine Synthesis

| Starting Material Type | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aldehyde/Ketone | Hydrazine Hydrate | Acidic or basic | Hydrazone, reducible to Hydrazine | libretexts.org |

| Nitro-aromatic | Hydrazine Hydrate | Polar solvent (e.g., DMSO) | Aryl Hydrazine | google.com |

| Amine | Diethylketomalonate-derived oxaziridine | N/A | N-Boc Hydrazine | organic-chemistry.org |

Nucleophilic Substitution and Other Coupling Strategies for N-N Bond Formation

The formation of the crucial N-N bond to create this compound can be approached through several modern and classical synthetic strategies. These methods generally involve the reaction of a suitably functionalized chrysene precursor with a nitrogen-containing nucleophile or the coupling of two nitrogen-containing fragments.

Nucleophilic Aromatic Substitution (SNAr): A traditional and direct approach is the nucleophilic aromatic substitution of a leaving group, typically a halide, on the chrysene ring with hydrazine or a protected hydrazine equivalent. This reaction pathway would likely start from a precursor like 6-bromo- or 6-chlorochrysene (B3059224). Aromatic rings are generally electron-rich; however, nucleophilic substitution can occur, particularly under forcing conditions or if the ring is activated by electron-withdrawing groups wikipedia.orgchemistrysteps.com. In the case of chrysene, which lacks strong activating groups, the reaction with hydrazine hydrate would likely require elevated temperatures and a polar aprotic solvent. A patented method for preparing halophenylhydrazines involves reacting the corresponding nitro-aromatic compound with hydrazine hydrate in a polar solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO). This suggests that 6-nitrochrysene could be a viable precursor for a one-step synthesis nih.gov.

Transition Metal-Catalyzed Coupling Reactions: Modern organic synthesis offers more sophisticated and milder methods through transition-metal-catalyzed cross-coupling reactions. These approaches have become powerful tools for C-N and N-N bond formation researcher.lifesemanticscholar.org.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a prominent method for forming C-N bonds. A variation could be adapted to form the N-N bond of this compound. For instance, 6-aminochrysene has been successfully coupled with a protected C8-bromo-2'-deoxyguanosine derivative using a Pd-catalyzed Buchwald-Hartwig reaction, demonstrating the feasibility of using aminochrysenes in such couplings acs.orgnih.gov. A similar strategy could potentially couple 6-halochrysene with a protected hydrazine.

Nickel-Catalyzed N-N Coupling: Recent advancements have demonstrated the use of nickel catalysts for the cross-coupling of O-benzoylated hydroxamates with a wide range of amines to form hydrazides. This method is notable for its broad substrate scope and could be adapted for the synthesis of aryl hydrazines or their derivatives rsc.org.

Electrophilic Amination: An alternative strategy involves starting with a nucleophilic chrysene derivative. If 6-aminochrysene is used as the precursor, it can be reacted with an electrophilic aminating agent to form the N-N bond. Reagents like diethylketomalonate-derived oxaziridines can efficiently transfer an amino group to primary aromatic amines to yield the corresponding N-Boc protected hydrazines.

Below is a table summarizing potential synthetic strategies for the N-N bond formation in this compound.

| Strategy | Chrysene Precursor | Reagent(s) | Key Features |

| Nucleophilic Aromatic Substitution (SNAr) | 6-Halochrysene or 6-Nitrochrysene | Hydrazine Hydrate | Direct, classical method; may require harsh conditions. |

| Buchwald-Hartwig Coupling | 6-Halochrysene | Protected Hydrazine, Pd-catalyst, Ligand, Base | Milder conditions, high functional group tolerance. |

| Nickel-Catalyzed Coupling | 6-Amine/Hydroxamate Derivative | Amine/Hydroxamate, Ni-catalyst | Modern method with broad scope. |

| Electrophilic Amination | 6-Aminochrysene | Oxaziridine or other aminating agent | Forms N-N bond by reacting an amine with an electrophile. |

Green Chemistry Principles in the Synthesis of this compound and its Analogues

Applying green chemistry principles to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact and improving safety and efficiency. These principles can be integrated into various stages of the synthetic pathway, from the choice of starting materials to the reaction conditions and solvents.

Catalysis: The use of catalysts is a cornerstone of green chemistry. Transition-metal-catalyzed reactions, such as the Buchwald-Hartwig or nickel-catalyzed couplings mentioned above, are preferable to stoichiometric reagents. Catalysts are used in small amounts and can be recycled, which reduces waste and often allows for milder reaction conditions, thus saving energy rsc.org. The catalytic transformation of C-H bonds into C-N bonds is an efficient approach that can reduce the number of synthetic steps researcher.lifesemanticscholar.org.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Direct addition or substitution reactions generally have a higher atom economy than multi-step syntheses involving protecting groups and generating significant by-products. For instance, the direct SNAr reaction of 6-nitrochrysene with hydrazine hydrate could offer a high atom economy if yields are favorable.

Use of Safer Solvents and Reagents: Traditional organic synthesis often employs hazardous solvents. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. For example, the synthesis of certain hydrazine derivatives can be performed in water, which is non-toxic and environmentally benign organic-chemistry.org. Additionally, replacing hazardous reagents like hydrazine itself with safer alternatives where possible is a key goal.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted and continuous flow synthesis are modern techniques that can significantly shorten reaction times and improve energy efficiency beilstein-journals.org.

Waste Reduction: The ideal synthesis produces no waste. This can be approached by improving reaction selectivity, using catalysts, and designing processes where by-products can be recycled or are environmentally benign. For example, in certain reductions using hydrazine, the by-products are simply nitrogen gas and water organic-chemistry.org.

The table below outlines how green chemistry principles can be applied to the synthesis of this compound.

| Green Principle | Application in Synthesis | Example/Benefit |

| Catalysis | Use of transition-metal catalysts (Pd, Ni, Cu). | Reduces need for stoichiometric reagents, allows milder conditions. |

| Atom Economy | Favoring addition/direct substitution reactions. | A direct SNAr pathway would have higher atom economy than a multi-step route with protecting groups. |

| Safer Solvents | Exploring aqueous media or greener organic solvents. | Reduces toxicity and environmental impact compared to chlorinated solvents or DMF. |

| Energy Efficiency | Employing microwave-assisted or flow chemistry methods. | Shorter reaction times and lower overall energy consumption beilstein-journals.org. |

| Waste Prevention | Designing highly selective reactions. | Catalytic methods often provide high regioselectivity, minimizing unwanted side products. |

Scalability, Efficiency, and Atom Economy in this compound Synthetic Pathways

Efficiency: The efficiency of a synthesis is primarily measured by its chemical yield. For the potential routes to this compound, yields can be estimated from analogous reactions in the literature.

Palladium-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination, are known for their high efficiency, with yields often exceeding 80-90% for a wide range of substrates. A reported coupling of 6-aminochrysene proceeded with a 56% yield acs.orgnih.gov.

Classical SNAr reactions can have variable yields, which are highly dependent on the substrate and reaction conditions. Without strong activating groups, yields may be moderate.

Scalability: The ability to scale up a reaction from laboratory (milligram) to preparative (gram or kilogram) scale is crucial.

Reactions involving transition-metal catalysis can sometimes face challenges in scalability due to catalyst cost, sensitivity, and the need for rigorous inert atmosphere conditions. However, many modern catalytic systems are robust.

Continuous flow chemistry offers significant advantages for scalability, providing better heat and mass transfer, improved safety, and consistent product quality. The synthesis of related amino compounds has been successfully adapted to flow systems, suggesting this could be a viable approach for producing this compound or its precursors on a larger scale beilstein-journals.org.

Atom Economy: Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product.

Addition reactions have a 100% atom economy by definition.

Substitution reactions , such as SNAr of 6-chlorochrysene with hydrazine (C₁₈H₁₁Cl + N₂H₄ → C₁₈H₁₂N₂ + HCl), have a high atom economy.

Catalytic cycles are inherently atom-economical as the catalyst is not consumed.

The following interactive table provides a comparative analysis of the potential synthetic pathways based on these metrics.

| Synthetic Pathway | Plausible Efficiency (Yield) | Scalability Potential | Atom Economy |

|---|---|---|---|

| SNAr (from 6-halochrysene) | Moderate | Good | High |

| SNAr (from 6-nitrochrysene) | Moderate to Good | Good | Moderate |

| Pd-Catalyzed Coupling | High (50-90%) | Moderate (Catalyst cost/handling) | Moderate (Ligands, base) |

| Electrophilic Amination (from 6-aminochrysene) | Good | Moderate | Low to Moderate (Activating groups) |

Chemical Transformations and Reaction Pathways of Chrysen 6 Yl Hydrazine

Condensation Reactions with Carbonyl Compounds

One of the most fundamental reactions of hydrazines is their condensation with carbonyl compounds such as aldehydes and ketones. researchgate.net This reaction is a reliable method for forming a carbon-nitrogen double bond (C=N).

Formation of Hydrazones and Azines

Arylhydrazines react with aldehydes or ketones, typically under acidic catalysis, to form arylhydrazones. researchgate.net The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine (B178648) onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

If Chrysen-6-YL-hydrazine were to react with one equivalent of a carbonyl compound (e.g., benzaldehyde), it would be expected to form the corresponding Chrysen-6-YL-hydrazone.

When hydrazines are reacted with two equivalents of a carbonyl compound, or when a hydrazone is further reacted with a second carbonyl equivalent, an azine can be formed. researchgate.net Azines are compounds containing the R₂C=N-N=CR₂ functional group.

Mechanistic Aspects of Hydrazone and Azine Formation

The formation of hydrazones is a nucleophilic addition-elimination reaction. The mechanism typically proceeds as follows:

Protonation of the Carbonyl Oxygen: In acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom.

Elimination of Water: The intermediate dehydrates to form a C=N double bond, yielding the stable hydrazone product.

The formation of azines from hydrazones involves a similar condensation mechanism with a second molecule of the carbonyl compound.

Cyclization Reactions to Diverse Heterocyclic Systems

Arylhydrazines are versatile precursors for the synthesis of various nitrogen-containing heterocyclic compounds. These reactions are central to medicinal and materials chemistry.

Intramolecular Cyclization Pathways

Intramolecular cyclization often requires the arylhydrazine to first be converted into a derivative that possesses a suitably positioned electrophilic site. For instance, the Fischer indole (B1671886) synthesis is a classic reaction where an arylhydrazine is reacted with an aldehyde or ketone to form a hydrazone, which then undergoes acid-catalyzed intramolecular cyclization and rearrangement to produce an indole ring system. While chrysene (B1668918) itself is a complex aromatic system, analogous cyclizations could potentially be envisioned if a suitable carbonyl partner were used.

Intermolecular Cycloaddition Reactions

Arylhydrazines can participate in intermolecular reactions with multifunctional reagents to build heterocyclic rings. A common example is the Knorr pyrazole (B372694) synthesis, where a hydrazine reacts with a 1,3-dicarbonyl compound. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular condensation and dehydration to yield a pyrazole ring. It is plausible that this compound could react with compounds like acetylacetone (B45752) to form a chrysenyl-substituted pyrazole.

Redox Chemistry and Reductive Transformations

The hydrazine moiety can undergo both oxidation and reduction, leading to a variety of chemical transformations.

Hydrazines can act as reducing agents; the Wolff-Kishner reduction, for example, uses hydrazine to deoxygenate aldehydes and ketones to their corresponding alkanes via a hydrazone intermediate under basic conditions. wikipedia.org

Conversely, the N-N bond of hydrazines can be cleaved reductively to yield the corresponding amine. nih.gov This transformation can be achieved using various reducing agents, such as titanium(III) trichloride (B1173362) or catalytic hydrogenation. nih.gov In the case of this compound, reductive cleavage would be expected to produce 6-aminochrysene.

Oxidative processes involving arylhydrazines can be used to generate aryl radicals. acs.orgacs.org These highly reactive intermediates can then be used to form new carbon-carbon or carbon-heteroatom bonds in arylation reactions. acs.orgnih.gov The oxidation of this compound could potentially generate a chrysen-6-yl radical, a versatile intermediate for further functionalization of the chrysene core.

Advanced Derivatization Strategies and Functionalization of the this compound Core

The chemical structure of this compound offers multiple sites for modification: the polycyclic aromatic chrysene core and the reactive hydrazine functional group.

The chrysene ring system is a polycyclic aromatic hydrocarbon that can undergo various chemical transformations, notably electrophilic substitution reactions. The position of substitution is directed by the electronic properties of the chrysene core. While specific studies on the regioselective functionalization of this compound are not widely documented, the known reactivity of chrysene itself provides a guide. For instance, electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts acylation) on the parent chrysene molecule is known to occur at specific positions based on carbocation stability. The presence of the hydrazine group at the 6-position will influence the regioselectivity of further substitutions on the aromatic rings.

The hydrazine moiety (-NH-NH₂) contains nucleophilic nitrogen atoms that are key sites for derivatization. masterorganicchemistry.com The terminal -NH₂ group is particularly reactive towards electrophiles.

Alkylation: Reaction with alkyl halides can introduce alkyl groups onto the nitrogen atoms. Direct reductive alkylation provides a pathway to various N-alkylhydrazine derivatives. organic-chemistry.org

Acylation: Acyl chlorides or anhydrides react readily with the hydrazine group to form stable acylhydrazide derivatives. These transformations are useful for installing new functional groups or linking the molecule to other structures.

Reaction with Carbonyls: As seen in the Wolff-Kishner reduction, the terminal amine reacts with aldehydes and ketones to form hydrazones. alfa-chemistry.com This reaction is fundamental to the use of this compound in carbonyl chemistry.

Table 2: Derivatization Reactions at the Hydrazine Moiety

| Reagent Type | Product Class | Key Transformation |

|---|---|---|

| Alkyl Halide (R-X) | N-Alkylhydrazine | C-N bond formation |

| Acyl Chloride (R-COCl) | Acylhydrazide | Formation of an amide bond |

Post-synthetic modification (PSM) is a powerful strategy where a complex molecule or material is chemically altered after its initial assembly. This approach is particularly relevant in materials science, such as with metal-organic frameworks (MOFs), and in the development of complex organic molecules. researchgate.net

A derivative of this compound, such as one functionalized with carboxylic acid groups on the chrysene core, could be incorporated as a linker into a MOF. The pendant hydrazine group within the MOF's pores would then be available for subsequent chemical reactions. researchgate.net For example, the hydrazine moiety could be reacted with various aldehydes to install different functional groups within the framework, thereby tuning the material's properties for specific applications like catalysis or sensing. This allows for the creation of functional materials that might be difficult to synthesize directly. researchgate.net Similarly, in the context of a complex natural product or pharmaceutical synthesis, a pre-installed this compound unit could be modified late in the synthetic sequence. mdpi.com

Mechanistic Investigations of Key Reaction Pathways

The mechanism of the Wolff-Kishner reduction has been a subject of detailed study. The key steps are:

Hydrazone Formation: Reversible condensation of the hydrazine with the carbonyl compound to form the hydrazone. alfa-chemistry.combyjus.com

Initial Deprotonation: A strong base removes a proton from the terminal nitrogen, forming a resonance-stabilized hydrazone anion. This is often the rate-determining step. wikipedia.org

Protonation/Tautomerization: The anion is protonated at the carbon atom by the solvent, leading to an azo intermediate (a species with a N=N double bond). masterorganicchemistry.com

Second Deprotonation: The base removes the second proton from the nitrogen atom, forming a diimide anion. wikipedia.org

Irreversible N₂ Elimination: This intermediate collapses, irreversibly losing a molecule of dinitrogen (N₂) gas to generate a carbanion. byjus.com

Final Protonation: The highly basic carbanion is rapidly and irreversibly protonated by a solvent molecule to yield the final reduced alkane product. byjus.com

Advanced Spectroscopic and Structural Elucidation Techniques for Chrysen 6 Yl Hydrazine

Solid-State Structural Determination Methodologies

Characterizing the structure of Chrysen-6-YL-hydrazine in the solid state is crucial for understanding its intermolecular interactions, crystal packing, and material properties.

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for the unambiguous determination of molecular structures. nih.gov For derivatives of chrysene (B1668918), this technique provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and stereochemistry.

In studies of various chrysene derivatives, SCXRD has been instrumental. For instance, the analysis of s-shaped dibenzo[c,l]chrysene derivatives confirmed their molecular structures and revealed how steric hindrance in the cove regions leads to deviations from planarity. mdpi.com One derivative crystallized in a monoclinic system with a C2/c space group, while another adopted a P21/n space group, highlighting how different substituents can influence crystal packing. mdpi.com Similarly, X-ray analysis of a chrysene-based nanographene elucidated an almost planar structure. acs.org For new coronene amide analogues, SCXRD revealed a non-planar core structure, attributed to steric repulsion between substituent groups. nih.gov

These examples underscore the power of SCXRD to provide definitive structural data, which is essential for establishing structure-property relationships in chrysene-based materials.

Table 1: Representative Crystallographic Data for Chrysene Derivatives

| Compound | Crystal System | Space Group | Key Structural Feature |

|---|---|---|---|

| Dibenzo[c,l]chrysene Derivative 4a | Monoclinic | C2/c | Strained planarity due to steric hindrance. mdpi.com |

| Dibenzo[c,l]chrysene Derivative 4b | Monoclinic | P21/n | Significant deviation from planarity with a large dihedral angle between phenyl rings. mdpi.com |

| Coronene Amide Analogue | Monoclinic | - | Non-planar core structure. nih.gov |

This table is interactive. Click on the headers to sort the data.

Advanced Solid-State Nuclear Magnetic Resonance (NMR) for Structural Confirmation

While SCXRD requires high-quality single crystals, solid-state NMR (ssNMR) spectroscopy offers a powerful alternative for characterizing microcrystalline or amorphous solids. For nitrogen-containing PAHs like this compound, ssNMR can be particularly insightful. nsf.govrsc.orgrsc.org

Techniques like ¹³C{¹⁴N} solid-state NMR can function as an "attached nitrogen test," allowing for the clear differentiation of heterocyclic isomers where solution NMR might be ambiguous. nsf.govnih.gov By observing which carbon signals remain in a ¹⁴N-filtered ¹³C spectrum, direct C-N bonds can be identified. Experiments such as ¹³C{¹⁴N} Resonance Echo Saturation Pulse Double Resonance (RESPDOR) have been successfully used to distinguish between isomers like acridinone and phenanthridinone by selectively detecting carbons bonded to nitrogen. nsf.gov This methodology would be directly applicable to confirming the position of the hydrazine (B178648) group on the chrysene skeleton in this compound.

Advanced Solution-State Spectroscopic Characterization

In solution, the dynamic nature of molecules requires a different set of tools to determine connectivity and conformation.

Multi-Dimensional NMR Spectroscopy for Complex Structural Assignments

Multi-dimensional NMR spectroscopy is indispensable for assigning the complex proton (¹H) and carbon (¹³C) signals in intricate molecules like chrysene derivatives. rsc.orgresearchgate.net

COSY (Correlation Spectroscopy) : This 2D NMR experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. youtube.com It is fundamental for tracing out proton connectivity within the individual rings of the chrysene core and the hydrazine moiety.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded ¹H and ¹³C nuclei. columbia.edu This is a highly sensitive technique used to assign carbon signals based on their attached, and often more easily assigned, protons. youtube.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). youtube.comcolumbia.edu This is crucial for piecing together the molecular skeleton by connecting fragments separated by quaternary (non-protonated) carbons, such as the fusion points of the aromatic rings in chrysene. researchgate.net

For example, in the structural elucidation of phenanthrene derivatives, extensive 2D NMR studies, including COSY, HSQC, and HMBC, were essential for the complete assignment of all proton and carbon resonances. researchgate.net The analysis of HMBC spectra, in particular, allows for the unambiguous placement of substituents by observing long-range correlations from the substituent's protons to the carbons of the aromatic core. researchgate.net

Table 2: Common 2D NMR Experiments for Structural Elucidation

| Experiment | Correlation Type | Information Provided |

|---|---|---|

| COSY | ¹H – ¹H (2-3 bonds) | Identifies neighboring protons. youtube.com |

| HSQC | ¹H – ¹³C (1 bond) | Connects protons to their directly attached carbons. columbia.edu |

This table is interactive. Click on the headers to sort the data.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of the functional groups present in a molecule. sci-hub.stthermofisher.com These techniques are complementary and probe the vibrational modes of molecular bonds. sci-hub.st

For this compound, FT-IR would be expected to show characteristic bands for:

N-H stretching of the hydrazine group, typically appearing as one or two bands in the 3200-3400 cm⁻¹ region.

Aromatic C-H stretching just above 3000 cm⁻¹.

Aromatic C=C stretching in the 1450-1600 cm⁻¹ region.

C-N stretching , typically found in the 1250-1350 cm⁻¹ range.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the chrysene backbone, which may be weak in the IR spectrum. thermofisher.com The NIST database provides reference IR spectra for the parent chrysene molecule, which serves as a baseline for analyzing its derivatives. nist.gov Differences in the vibrational spectra of different solid-state forms (polymorphs) can also be detected, providing information on crystal packing and intermolecular interactions like hydrogen bonding involving the hydrazine group. sci-hub.st

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Probing

Electronic spectroscopy provides key insights into the π-conjugated system of this compound.

UV-Visible (UV-Vis) Absorption Spectroscopy : The UV-Vis spectrum of chrysene and its derivatives is characterized by complex absorption bands in the UV region, arising from π-π* transitions. nih.govnist.gov The parent chrysene has a well-known blue fluorescence. nih.gov The position, intensity, and fine structure of these bands are sensitive to the nature and position of substituents. The introduction of the electron-donating hydrazine group at the 6-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted chrysene, indicating a change in the HOMO-LUMO energy gap. researchgate.net Studies on substituted dibenzo[g,p]chrysenes have shown that both the nature and position of substituents significantly affect their optoelectronic properties. rsc.orgnih.gov

Fluorescence Spectroscopy : Many chrysene derivatives are highly fluorescent. nih.gov The emission spectrum provides information about the energy of the first excited singlet state. The introduction of substituents can modulate the fluorescence quantum yield and emission wavelength. For example, some tetrasubstituted chrysenes exhibit broadened UV-vis absorption and altered HOMO levels compared to the parent molecule. researchgate.net The study of the fluorescence properties of this compound would reveal how the hydrazine substituent influences its potential as an emitter in organic electronic devices. nih.gov

Table 3: Spectroscopic Compound Names

| Compound Name |

|---|

| This compound |

| Chrysene |

| Dibenzo[c,l]chrysene |

| Acridinone |

| Phenanthridinone |

| Dibenzo[g,p]chrysene |

Mass Spectrometry Techniques (e.g., ESI-MS, HRMS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the characterization of novel compounds, providing precise information on molecular weight and elemental composition, which is crucial for molecular formula validation. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly powerful in this regard.

For this compound, with a molecular formula of C₁₈H₁₄N₂, the expected exact mass can be calculated. This theoretical mass can then be compared with the experimental value obtained from HRMS to confirm the elemental composition with a high degree of confidence.

Table 1: Theoretical Isotopic Mass Distribution for this compound (C₁₈H₁₄N₂)

| Mass (Da) | Relative Abundance (%) |

|---|---|

| 258.1157 | 100.00 |

| 259.1187 | 20.03 |

This table is generated based on theoretical calculations and represents the expected isotopic pattern for the molecular ion [M]⁺.

In the case of this compound, fragmentation would likely be initiated by the ionization of the hydrazine moiety or the chrysene ring. Common fragmentation pathways for hydrazines involve the cleavage of the N-N bond and the loss of ammonia (NH₃) or diazene (N₂H₂). The stable chrysene core would likely remain intact as a major fragment ion.

Table 2: Plausible Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | m/z (approx.) |

|---|---|---|

| [C₁₈H₁₃N]⁺ | Chrysenylaminyl radical cation | 243 |

| [C₁₈H₁₂]⁺ | Chrysene radical cation | 228 |

This table presents hypothetical fragment ions based on known fragmentation patterns of similar compounds.

Application of Advanced Spectroscopic Probes for Molecular Dynamics and Intermolecular Interactions

Advanced spectroscopic probes are essential for understanding the dynamic behavior of molecules and their interactions with the surrounding environment. For a molecule like this compound, techniques such as fluorescence spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information on its molecular dynamics and intermolecular interactions.

Fluorescence spectroscopy is particularly well-suited for studying polycyclic aromatic hydrocarbons due to their inherent fluorescence properties. The introduction of a hydrazine group to the chrysene core would be expected to modulate its photophysical properties. By analyzing the fluorescence emission spectra, quantum yields, and lifetimes, researchers can probe the excited-state dynamics of the molecule. Solvent-dependent studies, for example, can reveal information about charge transfer processes and the nature of the excited state.

Furthermore, intermolecular interactions, such as hydrogen bonding involving the hydrazine moiety, can be investigated using various spectroscopic techniques. For instance, concentration-dependent NMR studies can provide evidence for self-association or aggregation in solution. The chemical shifts of the N-H protons of the hydrazine group would be particularly sensitive to hydrogen bonding interactions.

In the solid state, techniques like X-ray crystallography would provide definitive information about the crystal packing and the specific intermolecular interactions, such as π-π stacking of the chrysene rings and hydrogen bonding networks involving the hydrazine groups. While experimental data for this compound is not currently available, these advanced spectroscopic methods are the key to unlocking a deeper understanding of its structure, dynamics, and interactions.

Theoretical and Computational Chemistry Studies of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no specific theoretical and computational chemistry studies available for the compound “this compound” that align with the detailed outline requested. The existing body of research focuses on other hydrazine derivatives and does not provide the specific data required to conduct a thorough analysis of this compound's electronic structure, frontier molecular orbitals, conformational analysis, reaction mechanisms, or intermolecular interactions as specified.

General computational methodologies, such as Density Functional Theory (DFT), are widely used to study various hydrazine derivatives. imist.mamdpi.com These studies often explore ground state geometries, electronic properties, and predict reactivity through analyses like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) gap. researchgate.netresearchgate.net Furthermore, computational modeling is a powerful tool for elucidating reaction mechanisms and investigating non-covalent interactions, such as hydrogen bonding, in similar compounds. mdpi.comresearchgate.net

However, the application of these theoretical methods to the specific molecule of this compound has not been documented in the available scientific literature. Therefore, it is not possible to provide scientifically accurate, data-driven content for the requested sections and subsections. The generation of such an article would require original research and calculations that are beyond the scope of this request.

Theoretical and Computational Chemistry Studies of Chrysen 6 Yl Hydrazine

Intermolecular Interactions and Non-Covalent Bonding Investigations

Pi-Stacking and Other Aromatic Interactions in Condensed Phases

No research data is currently available on the specific pi-stacking and other aromatic interactions of Chrysen-6-YL-hydrazine in condensed phases.

Quantum Chemical Descriptors for Reactivity, Selectivity, and Stability

There are no published studies detailing the quantum chemical descriptors for this compound.

Computational Spectroscopy for Spectrum Assignment and Interpretation

Computational spectroscopic studies specifically for this compound have not been found in the current body of scientific literature.

Applications of Chrysen 6 Yl Hydrazine in Advanced Non Biological/non Clinical Fields

Role as a Versatile Building Block in Complex Organic Synthesis

The hydrazine (B178648) moiety (-NHNH2) is a highly reactive functional group, known for its utility in forming carbon-nitrogen and nitrogen-nitrogen bonds. When attached to the chrysene (B1668918) scaffold, it imparts this reactivity to a large, aromatic, and electronically active system, making Chrysen-6-YL-hydrazine a valuable precursor in specialized synthetic applications.

Polycyclic aromatic hydrocarbons are foundational components for a range of advanced materials, including acenes and nanographenes, which are of great interest for their electronic properties. nih.gov The synthesis of these materials often requires precursor molecules that can be systematically extended or cyclized. This compound serves as such a precursor. The hydrazine group can participate in condensation reactions, such as the Knorr pyrrole (B145914) synthesis or Fischer indole (B1671886) synthesis, to build larger, more complex heterocyclic aromatic systems fused to the chrysene core. These extended systems can be designed to have tailored electronic band gaps, charge carrier mobilities, and photophysical properties, making them suitable as precursors for organic semiconductors and other functional materials. nih.govresearchgate.net

Diversity-oriented synthesis (DOS) is a strategy aimed at creating large collections of structurally diverse small molecules for screening in various applications, including materials discovery. nih.govscispace.com this compound is an ideal scaffold for DOS due to the versatile reactivity of the hydrazine group. It can be readily reacted with a wide array of aldehydes and ketones to form a library of chrysenyl-hydrazones. This modular approach allows for the systematic variation of substituents, which in turn influences the electronic and physical properties of the resulting molecules. Furthermore, these hydrazones can be used as intermediates for synthesizing other classes of compounds, such as pyrazoles and indazoles, further expanding the structural diversity achievable from a single starting material.

| Reactant Class | Example Reactant | Resulting Compound Class | Potential Application Area |

|---|---|---|---|

| Aromatic Aldehydes | Benzaldehyde | Chrysenyl-Aryl Hydrazones | Liquid Crystals, Organic Emitters |

| β-Diketones | Acetylacetone (B45752) | Chrysenyl-Pyrazoles | Electron Transport Materials |

| Isocyanates | Phenyl isocyanate | Chrysenyl-Semicarbazides | Supramolecular Gels |

| Acid Chlorides | Benzoyl chloride | Chrysenyl-Hydrazides | Polymer Building Blocks |

Contributions to Materials Science and Engineering

The inherent properties of the chrysene core—its rigidity, high thermal stability, and characteristic photoluminescence—make it an attractive component for advanced materials. mdpi.com The introduction of a hydrazine functional group provides a reactive site for covalently incorporating the chrysene moiety into larger systems or for directing molecular self-assembly.

The field of organic electronics leverages the tunable properties of carbon-based molecules and polymers to create devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). youtube.com Chrysene and its derivatives have been identified as promising materials for these applications, particularly as blue-light emitters in OLEDs, owing to their wide energy band gap. mdpi.com The planar structure of chrysene can lead to intermolecular stacking, which often results in a red-shift of the emission wavelength. mdpi.com However, by using this compound as a synthetic intermediate, bulky side groups can be introduced to prevent this stacking, preserving the desired deep-blue emission. For instance, chrysene derivatives functionalized with groups like triphenylamine (B166846) (TPA) have shown excellent electroluminescence performance with high external quantum efficiencies (EQE) and color purity suitable for display technologies. mdpi.com

| Chrysene Derivative | Max. Emission Wavelength (Film) | Photoluminescence Quantum Yield (PLQY) (Film) | External Quantum Efficiency (EQE) | CIE Coordinates |

|---|---|---|---|---|

| TPA-C-TP | 444 nm | 86% | 4.13% | (0.15, 0.07) |

| TPE-C-TP | 471 nm | 78% | 2.62% | (0.16, 0.17) |

Photonics is a field that involves the use of light for information processing and transmission. sigmaaldrich.com Materials with specific optical properties, such as high refractive indices, nonlinear optical (NLO) activity, or specific luminescence characteristics, are crucial for developing photonic devices. The chrysene skeleton provides a robust and photoluminescent core that can be chemically modified via the hydrazine group to create advanced optical materials. For example, the hydrazine can be used to link the chrysene unit to other chromophores, creating donor-acceptor systems with potential for NLO applications. The high thermal stability of the chrysene core is also advantageous for materials used in devices that generate heat, such as high-powered lasers or light sources. mdpi.com

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.gov The planar aromatic surface of the chrysene moiety in this compound is predisposed to engage in π-π stacking interactions, while the hydrazine group is capable of forming strong, directional hydrogen bonds. This combination of orthogonal, non-covalent interactions allows for the programmed self-assembly of molecules into well-defined, higher-order structures. Such self-organization can be used to create materials with anisotropic properties, such as liquid crystals, or to form porous crystalline solids. rsc.org The ability to control the packing of molecules in the solid state is critical for optimizing charge transport in organic semiconductors and for designing materials with unique host-guest chemistry. rsc.orgfrontiersin.org

Analytical Chemistry Applications of this compound Derivatives

Derivatization Reagents for Enhanced Detection in Advanced Analytical Techniques (e.g., LC-MS/MS, GC-MS)

Hydrazine and its derivatives are well-established derivatizing agents in chromatography. They are primarily used to react with carbonyl compounds (aldehydes and ketones) to form stable hydrazones. This process is often employed to improve the chromatographic behavior and detection sensitivity of the target analytes.

In the context of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), derivatization serves several key purposes:

Increased Volatility for GC-MS: Many analytes with polar functional groups have low volatility and are not suitable for direct GC-MS analysis. Derivatization can mask these polar groups, increasing the volatility of the analyte.

Improved Ionization Efficiency for LC-MS/MS: The introduction of a derivatizing agent can enhance the ionization efficiency of an analyte in the mass spectrometer's ion source, leading to a stronger signal and lower detection limits.

Enhanced Chromatographic Separation: Derivatization can alter the retention characteristics of an analyte, potentially improving its separation from interfering compounds in the sample matrix.

Theoretically, a reagent like this compound could be used to derivatize carbonyl-containing analytes. The large, non-polar chrysene moiety would significantly alter the chromatographic properties of the resulting hydrazone. However, without experimental data, the specific advantages or disadvantages of using this particular reagent remain unknown.

Table 1: General Properties of Common Hydrazine-Based Derivatization Reagents

| Reagent Name | Target Functional Group | Analytical Technique(s) | Purpose of Derivatization |

| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyls | HPLC, LC-MS | Enhanced UV detection, Improved ionization |

| Dansylhydrazine | Carbonyls | HPLC, LC-MS | Fluorescence detection, Improved ionization |

| Girard's Reagents (T and P) | Carbonyls | LC-MS | Introduction of a permanent charge for improved ESI |

This table presents examples of commonly used hydrazine reagents to illustrate the principles of derivatization. This compound is not included due to a lack of documented use.

Fluorescent Probes and Chemosensors Design

Polycyclic aromatic hydrocarbons (PAHs) like chrysene are known for their intrinsic fluorescence properties. This makes them attractive building blocks for the development of fluorescent probes and chemosensors. A fluorescent sensor typically consists of a fluorophore (the signaling unit) and a receptor (the recognition unit). The binding of an analyte to the receptor causes a change in the fluorescence properties of the fluorophore (e.g., intensity, wavelength), which can be measured.

The hydrazine group in this compound could potentially serve as a reactive site or a recognition site for specific analytes. For instance, the hydrazine could react with a target molecule, leading to a change in the electronic structure of the chrysene core and thus altering its fluorescence.

Potential, yet undocumented, applications in non-biological sensing could include the detection of:

Metal Ions: The hydrazine moiety could act as a chelating agent for certain metal ions, with the binding event being signaled by a change in the fluorescence of the chrysene.

Small Molecules: The reactivity of the hydrazine group could be exploited for the detection of specific small organic molecules in environmental or industrial samples.

Table 2: Key Components of a Hypothetical this compound-Based Fluorescent Sensor

| Component | Function | Potential Role of this compound Moiety |

| Fluorophore | Emits light upon excitation | The chrysene core would serve as the fluorescent signaling unit. |

| Receptor | Binds to the target analyte | The hydrazine group could act as the recognition and binding site. |

| Linker | Connects the fluorophore and receptor | In this case, the hydrazine is directly attached to the chrysene core. |

This table is a conceptual illustration and is not based on a reported sensor using this compound.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing Chrysen-6-YL-hydrazine?

- Methodology : The synthesis can be adapted from protocols used for arylhydrazines. For example, diazotization of a chrysene-derived amine followed by reduction (e.g., using SnCl₂ in HCl) yields the hydrazine derivative. Neutralization with a base (e.g., NaOH) isolates the free hydrazine . Ensure purity by recrystallization from ethanol or HPLC purification, and validate using melting point analysis and spectroscopic techniques (IR, NMR) .

Q. Which analytical techniques are optimal for characterizing this compound?

- Methodology :

- UV-Vis Spectroscopy : Detect conjugation between the chrysene moiety and hydrazine group (λmax ~300–400 nm).

- NMR : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm hydrazine proton signals (δ 2.5–4.0 ppm) and aromatic backbone integrity .

- HPLC : Employ a C18 column with 0.1 M HCl as the mobile phase for purity assessment, referencing phenylhydrazine protocols .

Q. How should researchers structure a literature review on this compound?

- Methodology :

- Systematic Search : Use databases like SciFinder and PubMed with keywords "chrysene hydrazine derivatives" and "arylhydrazine synthesis."

- Categorization : Group studies into synthesis, characterization, and applications (e.g., catalysis, medicinal chemistry).

- Critical Evaluation : Highlight gaps, such as limited data on toxicity or stability under varying pH .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

- Methodology :

- Multi-Technique Validation : Cross-validate NMR and IR data with X-ray crystallography (using SHELXL/SHELXS for structure refinement) .

- Statistical Analysis : Apply principal component analysis (PCA) to identify outliers in replicated experiments.

- Controlled Variables : Test solvent polarity, temperature, and pH to isolate confounding factors .

Q. What strategies ensure reproducibility in crystallographic studies of this compound complexes?

- Methodology :

- Data Collection : Use high-resolution synchrotron radiation for accurate diffraction patterns.

- Refinement : Apply SHELXL’s TWIN/BASF commands to address twinning or disorder in crystals .

- Deposition : Submit CIF files to the Cambridge Structural Database (CSD) with full experimental details (temperature, solvent system) .

Q. How can researchers design experiments to explore this compound’s catalytic potential?

- Methodology :

- Hypothesis Framing : Use the FINER criteria (Feasible, Novel, Ethical, Relevant) to define objectives, e.g., "Does this compound catalyze C–N bond formation under mild conditions?"

- Experimental Workflow :

Screening : Test reactivity with aldehydes/ketones in varying solvents (DMF, THF).

Kinetics : Monitor reaction progress via GC-MS.

Mechanistic Probes : Use isotopic labeling (<sup>15</sup>N hydrazine) to track bond formation .

Data Analysis and Conflict Resolution

Q. What statistical approaches are recommended for analyzing this compound’s bioactivity data?

- Methodology :

- Dose-Response Curves : Fit IC50 values using nonlinear regression (e.g., GraphPad Prism).

- Error Handling : Report standard deviations from triplicate trials and use Student’s t-test for significance (p < 0.05).

- Outlier Removal : Apply Grubbs’ test to exclude anomalous data points .

Q. How should researchers address discrepancies in toxicity studies of this compound?

- Methodology :

- Meta-Analysis : Pool data from in vitro (e.g., MTT assays) and in vivo (rodent models) studies, adjusting for variables like exposure duration.

- Confounding Factors : Compare solvent effects (DMSO vs. saline) and cell line specificity .

- Ethical Review : Ensure compliance with institutional animal care protocols when replicating studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.